(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid - 200706-68-9

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid

Catalog Number: EVT-3171709
CAS Number: 200706-68-9
Molecular Formula: C10H8INO3
Molecular Weight: 317.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino)-4-oxobut-2-enoic acid (IR-01)

  • Relevance: This compound shares the core structure of a 4-amino-4-oxobut-2-enoic acid with (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid. The variations lie in the substituent at the amino group. IR-01 incorporates a complex heterocyclic substituent derived from 4-aminoantipyrine, while the target compound features a simpler 4-iodophenyl substituent. []

(E)-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid (MEPBA)

  • Compound Description: MEPBA served as a model drug in a kinetic study investigating its release from a poly(acrylic acid-co-methacrylic acid) hydrogel. The research focused on understanding the factors influencing the release rate at various temperatures. []
  • Relevance: This compound is structurally analogous to (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid, both belonging to the class of 4-aryl-4-oxo-2-butenoic acids. The difference lies in the substituent on the phenyl ring, with MEPBA having a methoxy group at the para position, while the target compound possesses an iodo substituent at the same position. []

(E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid

  • Compound Description: This compound was the subject of an experimental charge density study. While the specific context and purpose of the study are not detailed in the abstract, the research aimed to elucidate the electronic structure and bonding characteristics of the molecule. []
  • Relevance: This compound shares the (E)-4-aryl-4-oxo-2-butenoic acid scaffold with (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid. The key distinction lies in the substitution pattern on the phenyl ring. The related compound features two isopropyl groups at the 2 and 4 positions, while the target compound has an iodo substituent at the 4 position and an amino group directly attached to the phenyl ring. []

(E)-4-(4-methoxyphenoxy)-4-oxobut-2-enoic acid and its Ce(IV), Th(IV), and UO2(II) complexes

  • Compound Description: This compound, along with its cerium, thorium, and uranyl complexes, was synthesized and characterized using various spectroscopic techniques (MS, IR, UV, NMR) and thermal analysis (TG-DTA). The study aimed to understand the coordination chemistry of the ligand with these metal ions and the properties of the resulting complexes. []
  • Relevance: This compound shares a structural resemblance to (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid, particularly in the (E)-4-oxo-2-butenoic acid backbone. The primary difference lies in the substituent at the 4-position. The related compound features a 4-methoxyphenoxy group, while the target compound has a 4-iodoanilino substituent. []

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid (LH) and its Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) Complexes

  • Compound Description: This carboxylate-functionalized ligand (LH) and its corresponding complexes with cobalt, nickel, copper, zinc, and bismuth ions were synthesized and characterized. The research explored the structural features of the ligand and its complexes, revealing a tetrahedral geometry for most complexes except for the octahedral bismuth complex. The study also investigated their in vitro antibacterial and antifungal activities, demonstrating significant antibacterial activity but insignificant antifungal activity. []
  • Relevance: LH shares the (E)-4-oxo-4-amino-but-2-enoic acid core structure with (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid. The difference lies in the substituent on the amino group. LH has a thiazol-2-yl group, while the target compound possesses a 4-iodophenyl substituent. []

4-(4-Ethoxy-phenyl)-2-(N'-fiuoren-9-ylidene-hydrazino)-4-oxo-but-2-enoic acid methyl ester

  • Compound Description: This compound is part of a novel class of methyl esters of substituted 4-oxo-2-butenoic acids exhibiting bacteriostatic activity against Mycobacterium tuberculosis in humans and non-humans. []
  • Relevance: This compound belongs to the same class of substituted 4-oxo-2-butenoic acid derivatives as (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid. The variations lie in the substituents at the 2 and 4 positions of the butenoic acid backbone. The related compound possesses a fluoren-9-ylidenehydrazino group at the 2-position and a 4-ethoxyphenyl group at the 4-position, while the target compound has an oxo group at the 2-position and a 4-iodoanilino substituent at the 4-position. []

(E)-4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid (1)

  • Compound Description: Compound 1 is a versatile synthon used as a starting material in various synthetic transformations. Its reactivity with sulfur reagents, phenol under acidic conditions, and phosphorus pentachloride leads to different adducts. These adducts are further elaborated to generate diverse heterocyclic compounds. [, , ]
  • Relevance: Compound 1 is structurally analogous to (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid, sharing the (E)-4-(4-substituted phenyl)-4-oxobut-2-enoic acid core. The primary difference lies in the substituent at the para position of the phenyl ring, where compound 1 bears an acetylamino group, while the target compound has an iodo substituent. [, , ]

(E)-4-Oxo-2-Butenoic Acid Ethyl Ester

  • Compound Description: This compound is a synthetically valuable intermediate prepared through a convenient large-scale method. []
  • Relevance: This compound provides the basic structural framework for (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid. The target compound is a 4-substituted derivative of the ethyl ester, highlighting its role as a potential precursor in the synthesis of structurally related analogs. []

(E)-3-propyl-4-oxo-2-butenoic acid esters

  • Compound Description: These esters are important synthons and can be synthesized through their corresponding (Z)-isomers, which are obtained from readily accessible precursors like 3-alkyl-4-hydroxybutenolides. []
  • Relevance: While lacking an aromatic substituent at the 4-position, these esters are structurally related to (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid through the shared (E)-4-oxo-2-butenoic acid core. This relationship highlights the versatility of this scaffold in accessing diversely substituted derivatives. []

Methyl esters of substituted 4-OXO-2-butenoic acids

  • Compound Description: This class of compounds, including 4-(4-Ethoxy-phenyl)-2-(N'-fiuoren-9-ylidene-hydrazino)-4-oxo-but-2-enoic acid methyl ester, demonstrates bacteriostatic activity against Mycobacterium tuberculosis. []
  • Relevance: This class encompasses (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid based on the shared 4-oxo-2-butenoic acid core structure. The diversity within this class arises from variations in the substituents at the 2 and 4 positions. This commonality suggests potential avenues for exploring the biological activity of the target compound against Mycobacterium tuberculosis. []

(Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives

  • Compound Description: These derivatives feature various aryl substituents and have shown strong inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes. This class of compounds holds promise for applications related to hCA inhibition. []
  • Relevance: (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid falls under this category as a 4-(arylamino)-4-oxo-2-butenoic acid derivative. The primary difference lies in the double bond geometry, with the related compounds possessing a Z configuration while the target compound has an E configuration. Despite this difference, the shared structural features suggest that (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid may also exhibit inhibitory activity against hCA isoenzymes, making it a potential candidate for further investigation in this context. []

(E)-4-Oxo-2-alkenoic Fatty Acids

  • Compound Description: This class of fatty acids, isolated from the basidiomycete Hygrophorus eburneus, possesses a γ-oxocrotonate partial structure. Initial studies have demonstrated their bactericidal and fungicidal properties. []
  • Relevance: Although structurally distinct from (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid, these fatty acids share a similar structural motif in the form of the (E)-4-oxo-2-alkenoic acid backbone. The target compound can be considered a more elaborate analog within this class, featuring an aryl substituent at the 4-position and an amino group incorporated into the structure. []

(E)-4-(α-Halo-p-tolyl)-2-oxo-3-butenoic acids

  • Compound Description: This group of compounds, including (E)-4-(p-Tolyl)-2-oxo-3-butenoic acid and its α-(bromomethyl) and α-(chloromethyl) derivatives, has been synthesized and studied for their interactions with brewers’ yeast pyruvate decarboxylase. Each compound exhibits a distinct mode of interaction with the enzyme, contributing to understanding the enzyme’s mechanism and potential inhibitor design strategies. []
  • Relevance: These compounds share the (E)-4-aryl-2-oxo-3-butenoic acid scaffold with (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid. The differences lie in the substituents on the phenyl ring and the presence of an α-haloalkyl group in the related compounds. These structural variations offer insights into the structure-activity relationship for interacting with pyruvate decarboxylase, which might be relevant for understanding the biological activity of the target compound. []

(2E,2′E)-4,4′-((((2S,5S)-3,6-dioxopiperazine-2,5-diyl)bis(butane-4,1-diyl))bis(azanediyl))bis(4-oxobut-2-enoic acid) (FDKP)

  • Compound Description: FDKP is a new pulmonary inhalation excipient approved by the FDA. It displays unique adsorption and release properties for various drugs and is primarily excreted through the kidneys. []
  • Relevance: FDKP incorporates two (E)-4-oxo-but-2-enoic acid units within its structure, a key feature also found in (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid. This structural similarity suggests a potential relationship in their physicochemical properties, particularly regarding solubility and potential interactions with biological systems. []

4-aryl-2-arylamino-4-oxobut-2-enoic acids

  • Compound Description: These compounds result from reacting aroylpyruvic acids with aromatic amines. The reaction involves the amino nitrogen attacking the carbonyl carbon of the aroylpyruvic acid. []
  • Relevance: This compound class holds structural similarities with (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid, primarily sharing the 2-arylamino-4-oxo-but-2-enoic acid core structure. This connection highlights a common synthetic strategy for modifying the 2-position of the butenoic acid scaffold with an arylamino group, which is a key feature of the target compound. []

8,11-dihydroxy-dodeca-2E,4E,9E-trienoic acid isobutylamide (2)

  • Compound Description: This compound, isolated from Echinacea purpurea, demonstrates potent cytokine-suppressive activity by inhibiting TNF-α production in RAW 264.7 cells without exhibiting cytotoxicity at tested concentrations. []
  • Relevance: While structurally distinct from (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid, this compound exemplifies the presence of bioactive molecules with cytokine-suppressive activity derived from natural sources. This finding might suggest potential avenues for investigating the target compound's immunomodulatory properties. []

Properties

CAS Number

200706-68-9

Product Name

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid

IUPAC Name

4-(4-iodoanilino)-4-oxobut-2-enoic acid

Molecular Formula

C10H8INO3

Molecular Weight

317.08 g/mol

InChI

InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)

InChI Key

KSVGHDGDESFZOK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.